molecular formula C14H10ClF3N2OS B2467292 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034417-06-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2467292
CAS No.: 2034417-06-4
M. Wt: 346.75
InChI Key: AQKWCNLOHRHHKC-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H10ClF3N2OS and its molecular weight is 346.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the study of isomorphous structures, demonstrating that substituted small heterocyclic analogs follow the chlorine-methyl exchange rule. These structures exhibit extensive disorder, highlighting the challenges in automatic isomorphism detection during data-mining procedures in databases like the Cambridge Structural Database (Swamy et al., 2013).

  • The molecular structure of a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, revealing its crystalline nature and intermolecular hydrogen bond type C‒H···O (Lakshminarayana et al., 2009).

  • A three-step synthesis method was developed for 3-aryl-2-sulfanylthienopyridines from the corresponding aryl(halopyridinyl)methanones. This synthesis process provides a pathway for the creation of complex thienopyridine derivatives from simpler methanone precursors (Kobayashi et al., 2013).

Spectroscopic Properties and Ligand Coordination

  • The compound has been studied as a substrate-based reactivity profile of newly designed bis(heterocyclo)methanides. This research explores the impact of electronic modification on redox tunability at the metal-ligand interface, offering insights into analogous β-diketiminate and α-ketodiimine chemistry (Panda et al., 2019).

  • A compound with a similar core structure was involved in the synthesis and structural characterization of new complexes of di-2,6-(2-pyridylcarbonyl)pyridine ligand, exploring their structural and magnetic properties. This study highlights the versatility of such compounds in forming various complex structures with potential applications in material science and coordination chemistry (Calancea et al., 2013).

  • The compound was part of a study that achieved a dipolar cycloaddition reaction to discover a P2X7 antagonist clinical candidate, emphasizing its potential in therapeutic applications for mood disorders (Chrovian et al., 2018).

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-5-9-7-20(4-3-10(9)22-12)13(21)8-1-2-11(19-6-8)14(16,17)18/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKWCNLOHRHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.